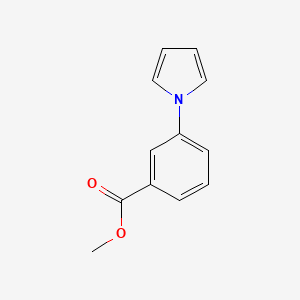

3-(1H-ピロール-1-イル)安息香酸メチル

説明

Methyl 3-(1H-pyrrol-1-yl)benzoate is a chemical compound that is part of the pyrrole family, a class of heterocyclic aromatic organic compounds. Pyrroles are known for their role in various biological processes and their utility in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles can be prepared from the reaction of 5-(benzotriazol-1-yl)-1,2-epoxy-3-pentynes with primary amines, which may be related to the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate . Additionally, the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate using halohydrocarbons like benzyl chloride in the presence of anhydrous K2CO3 and TBAB in acetonitrile under refluxing conditions is another method that could potentially be adapted for the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . Similarly, the molecular structure of a related compound, (3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, was also confirmed by X-ray crystal structure determination . These techniques are crucial for confirming the molecular structure of methyl 3-(1H-pyrrol-1-yl)benzoate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For instance, the 2-(benzotriazol-1-yl)methyl side chains of certain pyrrole compounds can be elaborated by nucleophilic substitution and also by initial alkylation followed by replacement or elimination of the benzotriazolyl moiety . Moreover, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a multifunctional reagent, was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These reactions could be relevant to the chemical behavior of methyl 3-(1H-pyrrol-1-yl)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied using computational methods such as density functional theory (DFT). For example, DFT was used to predict the spectral and geometrical data of a new penta-substituted pyrrole derivative, and the results showed good correlation with experimental data . Additionally, Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations can provide insights into the closest contacts between active atoms of the compound . These methods could be applied to determine the properties of methyl 3-(1H-pyrrol-1-yl)benzoate.

科学的研究の応用

電気化学センサとバイオセンサ

- この化合物のユニークな構造は、電気化学センサにおける電極の修飾に適しています。例えば:

材料科学とナノテクノロジー

- ポリマーマトリックスに3-(1H-ピロール-1-イル)安息香酸メチルを組み込むことで、材料特性を向上させることができます。例えば:

作用機序

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with key functional proteins in bacterial cell division .

Result of Action

Related compounds have shown antimicrobial activity, suggesting that methyl 3-(1h-pyrrol-1-yl)benzoate may have similar effects .

特性

IUPAC Name |

methyl 3-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORPZPNEEGITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299033 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168618-25-5 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

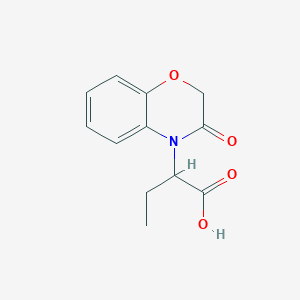

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)